molecular formula C17H21Br2N B1653629 Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide CAS No. 1864060-57-0

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide

Cat. No.: B1653629
CAS No.: 1864060-57-0
M. Wt: 399.2
InChI Key: HUVOELCIJCSLGT-UHFFFAOYSA-N
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Description

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a chemical compound that has garnered significant interest in recent years due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a bromine atom, and a phenylpropyl group attached to a methylamine moiety, forming a hydrobromide salt. Its molecular formula is C17H21Br2N, and it has a molecular weight of 399.2.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the photochemical benzylic bromination using reagents such as bromotrichloromethane (BrCCl3) and N-bromosuccinimide (NBS) under continuous flow conditions . This method ensures efficient bromination while minimizing side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow photochemistry allows for better control over reaction conditions and scalability, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylpropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methylammonium bromide: A simpler compound with a similar bromine-containing structure.

    N,N-Dimethylbenzylamine: Shares the benzylamine core but lacks the bromine and phenylpropyl groups.

Uniqueness

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is unique due to the presence of both a bromine atom and a phenylpropyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN.BrH/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16;/h2-11,17H,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVOELCIJCSLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864060-57-0
Record name Benzeneethanamine, β-(bromomethyl)-N-methyl-N-(phenylmethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864060-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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